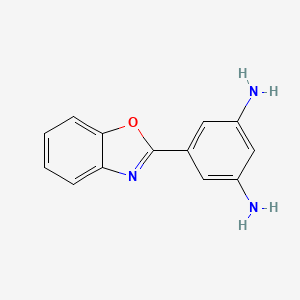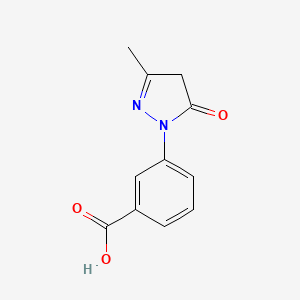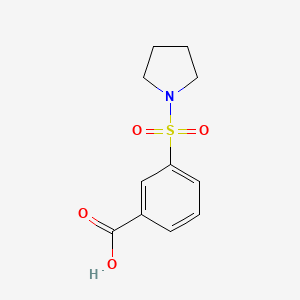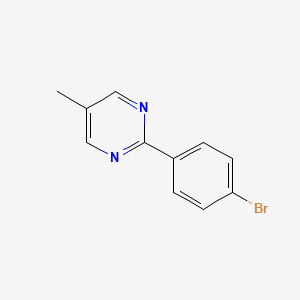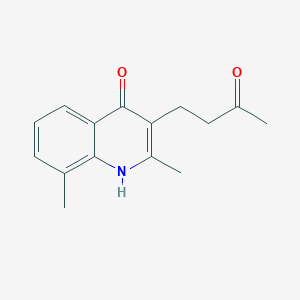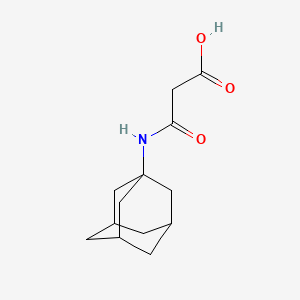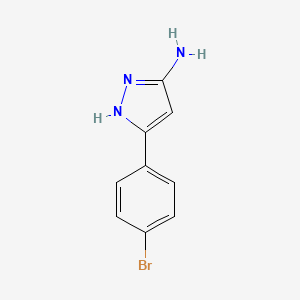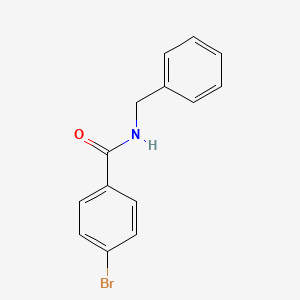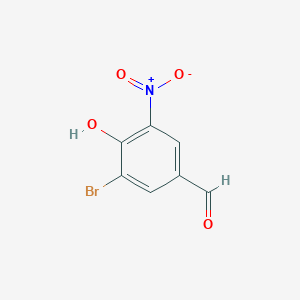
3-Bromo-4-hydroxy-5-nitrobenzaldehyde
Übersicht
Beschreibung
3-Bromo-4-hydroxy-5-nitrobenzaldehyde is a chemical compound with the molecular formula C7H4BrNO4 . It has a molecular weight of 246.02 . This compound is used as an intermediate in the synthesis of small-molecule inhibitors of the PDZ domain of PICK1 .
Molecular Structure Analysis
The InChI code for 3-Bromo-4-hydroxy-5-nitrobenzaldehyde is 1S/C7H4BrNO4/c8-5-1-4(3-10)2-6(7(5)11)9(12)13/h1-3,11H . The InChI key is QBGJRIICMHIJJR-UHFFFAOYSA-N .Chemical Reactions Analysis
As mentioned in the synthesis analysis, 3-Bromo-4-hydroxy-5-nitrobenzaldehyde can be involved in a reaction with 3-bromo-benzohydrazide in methanol to yield (E)-3-bromo-N′-(4-hydroxy-3-nitrobenzylidene)benzohydrazide .Physical And Chemical Properties Analysis
3-Bromo-4-hydroxy-5-nitrobenzaldehyde is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
-
Synthesis of Novel Amodiaquine Analogs
- Field : Organic Chemistry
- Application : 4-Hydroxy-3-nitrobenzaldehyde, a similar compound, is used in the synthesis of novel amodiaquine analogs .
- Method : The exact method of synthesis is not specified, but it likely involves a reaction between 4-Hydroxy-3-nitrobenzaldehyde and another compound to form the amodiaquine analog .
- Results : The results or outcomes of this synthesis are not specified .
-
Synthesis of Hydrazones
-
Synthesis of (E)-3-bromo-N′-(4-hydroxy-3-nitrobenzylidene)benzohydrazide
- Field : Organic Chemistry
- Application : 4-Hydroxy-3-nitrobenzaldehyde reacts with 3-bromobenzohydrazide in methanol to yield (E)-3-bromo-N′-(4-hydroxy-3-nitrobenzylidene)benzohydrazide .
- Method : The synthesis involves a reaction between 4-Hydroxy-3-nitrobenzaldehyde and 3-bromobenzohydrazide in methanol .
- Results : The results or outcomes of this synthesis are not specified .
-
Synthesis of Small-Molecule Inhibitor of the PDZ Domain of PICK1
- Field : Biochemistry
- Application : 3-Bromo-4-nitrobenzaldehyde is used as an intermediate in the synthesis of a small-molecule inhibitor of the PDZ domain of PICK1 .
- Method : The exact method of synthesis is not specified, but it likely involves a reaction between 3-Bromo-4-nitrobenzaldehyde and another compound to form the inhibitor .
- Results : The results or outcomes of this synthesis are not specified .
-
Preparation of 3,4-Dihydroxy-5-Nitrobenzaldehyde
- Field : Organic Chemistry
- Application : 3,4-Dihydroxy-5-nitrobenzaldehyde, which is an important intermediate in the synthesis of several pharmaceutically important compounds having 5-substituted 3-nitrocatechol structure, e.g., entacapone .
- Method : The preparation involves reacting 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde with a reagent comprising zinc chloride, water, and hydrogen chloride .
- Results : The results or outcomes of this preparation are not specified .
-
Synthesis of Coenzyme Q
- Field : Biochemistry
- Application : An important intermediate for the chemical synthesis of coenzyme Q is 2,3-dimethoxy-5-methyl-1,4-benzoquinone, which is accessible in a four-step synthesis from 5-nitrovanillin via 3,4-dimethoxy-5-nitrobenzaldehyde .
- Method : The exact method of synthesis is not specified, but it likely involves a reaction between 5-nitrovanillin and another compound to form the coenzyme Q .
- Results : The results or outcomes of this synthesis are not specified .
-
Treatment of Hyperuricemia and Gout
- Field : Medicine
- Application : Demethylation of 5-nitrovanillin by ether cleavage using hydrobromic acid or using lithium hydroxide and thiophenol in NMP leads to 3,4-dihydroxy-5-nitrobenzaldehyde (DHNB), which is being discussed as an active ingredient for the treatment of hyperuricemia and gout .
- Method : The treatment involves the use of 3,4-dihydroxy-5-nitrobenzaldehyde (DHNB) as an active ingredient .
- Results : The results or outcomes of this treatment are not specified .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-bromo-4-hydroxy-5-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO4/c8-5-1-4(3-10)2-6(7(5)11)9(12)13/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGJRIICMHIJJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363477 | |
| Record name | 3-bromo-4-hydroxy-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-hydroxy-5-nitrobenzaldehyde | |
CAS RN |
98555-49-8 | |
| Record name | 3-bromo-4-hydroxy-5-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



